molecular formula C16H16O6 B13934991 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester

Cat. No.: B13934991
M. Wt: 304.29 g/mol
InChI Key: UGUFVBAFYZCMOE-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester is an organic compound with the molecular formula C14H12O4. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of acetyloxy and methoxy groups on the naphthalene ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The acetyloxy and methoxy groups are introduced through acetylation and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of 2-Naphthalenecarboxylic acid, followed by selective acetylation and methylation. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester is utilized in various scientific research fields:

    Chemistry: As a precursor in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and methoxy groups play a crucial role in modulating its chemical reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid: A simpler derivative without the acetyloxy and methoxy groups.

    4-Acetyloxy-2-naphthoic acid: Contains the acetyloxy group but lacks the methoxy groups.

    5,7-Dimethoxy-2-naphthoic acid: Contains the methoxy groups but lacks the acetyloxy group.

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups enhances its versatility in various chemical and industrial applications.

Properties

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

methyl 4-acetyloxy-5,7-dimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H16O6/c1-9(17)22-14-7-11(16(18)21-4)5-10-6-12(19-2)8-13(20-3)15(10)14/h5-8H,1-4H3

InChI Key

UGUFVBAFYZCMOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=CC(=C1)C(=O)OC)C=C(C=C2OC)OC

Origin of Product

United States

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